molecular formula C8H13N3 B1434075 1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile CAS No. 1803593-19-2

1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile

Cat. No. B1434075
M. Wt: 151.21 g/mol
InChI Key: AUVZEJYYMHQPER-UHFFFAOYSA-N
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Description

“1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile” is a chemical compound with the molecular formula C8H13N3. It is related to 1,5-diazabicyclo[3.2.2]nonane, which is a diazabicyclononane . The compound has been used in the design and preparation of 3D organic–inorganic perovskite ferroelectrics .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, reactions of 1,5-diazabicyclo[3.2.2]nonane (also known as 3.2.2-dabcn) with rubidium halides have been used to create 3D molecular ferroelectrics .


Molecular Structure Analysis

The molecular structure of “1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile” can be represented by the InChI code 1S/C8H14N2O2.2ClH/c11-8(12)7-6-9-2-1-3-10(7)5-4-9;;/h7H,1-6H2,(H,11,12);2*1H . This compound has a lower symmetry and larger size compared to the spherical molecule 1,4-diazoniabicyclo[2.2.2]-octane .

Scientific Research Applications

Synthetic Methodologies and Catalysis

Research on compounds structurally related to 1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile, such as diazabicyclo compounds and diazocarbonyl compounds, indicates their significance in synthetic organic chemistry. These compounds are utilized in intramolecular reactions and cyclization processes, contributing to the synthesis of complex molecules, including natural products and potentially pharmacologically active substances. For example, the utilization of diazocarbonyl compounds in intramolecular cyclization to form cyclopropanes and other polycyclic systems underlines the synthetic versatility of nitrogen-containing bicyclic compounds (Burke & Grieco, 1980; Burke & Grieco, 2005).

Polymer Science

The exploration of non-isocyanate routes for polyurethane synthesis demonstrates the environmental and health-conscious evolution within polymer science. These developments aim at creating safer, more sustainable polymers by potentially utilizing bicyclic nitrogen compounds as intermediates or catalysts. Such research underscores the environmental benefits of alternative polyurethane production methods that could be related to the functionalities present in 1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile (Rokicki, Parzuchowski, & Mazurek, 2015).

Medicinal Chemistry and Biological Significance

The structural and functional diversity of heterocyclic compounds, including those with bicyclic and diazabicyclo skeletons, play a critical role in medicinal chemistry. These compounds are often the foundation for developing new therapeutic agents due to their biological activity. Research on compounds like 1,4-diazepines highlights the biological significance of nitrogen-containing heterocycles, indicating potential areas of application for related compounds in drug development and pharmaceutical research (Rashid et al., 2019).

properties

IUPAC Name

1,5-diazabicyclo[3.2.2]nonane-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-6-8-7-10-2-1-3-11(8)5-4-10/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVZEJYYMHQPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN(C1)C(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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